![molecular formula C21H32N2O4S B5136045 N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide](/img/structure/B5136045.png)
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
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Overview
Description
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its unique chemical structure, which includes a cyclopentylpropyl group, a methylsulfonylpiperidinyl group, and an oxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methylsulfonyl group, and the coupling of the cyclopentylpropyl group with the benzamide moiety. Common reagents used in these reactions may include cyclopentylpropyl halides, piperidine derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production may also incorporate advanced techniques such as automated synthesis and purification systems to streamline the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Researchers may study the compound’s interactions with biological molecules, such as proteins or nucleic acids, to understand its potential biological activity.
Medicine: The compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide can be compared with other similar compounds, such as:
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzene: This compound lacks the amide group present in the benzamide derivative, which may result in different chemical and biological properties.
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzoic acid:
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzylamine: The amine group in this compound may confer different biological activity compared to the benzamide derivative.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
N-(3-cyclopentylpropyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-28(25,26)23-14-11-19(12-15-23)27-20-10-4-9-18(16-20)21(24)22-13-5-8-17-6-2-3-7-17/h4,9-10,16-17,19H,2-3,5-8,11-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMDAADPKXXXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCCCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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